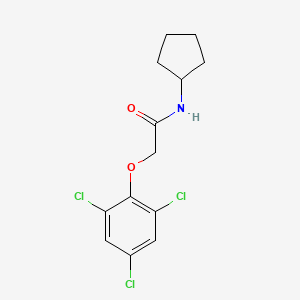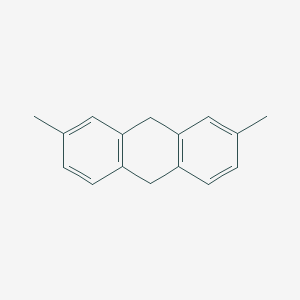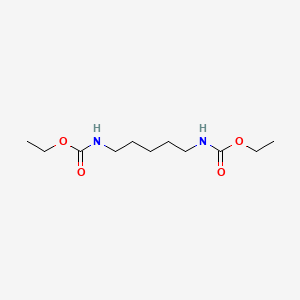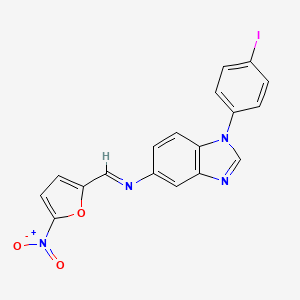
10H-Phenothiazine, 10-(2-quinolinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 10-(2-quinolinyl)-: is a heterocyclic compound that combines the structural features of phenothiazine and quinolineThe molecular formula of 10H-Phenothiazine, 10-(2-quinolinyl)- is C21H14N2S, and it has a molecular weight of 326.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 10-(2-quinolinyl)- typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the phenothiazine core . The reaction conditions often involve the use of solvents such as ethanol and catalysts like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of 10H-Phenothiazine, 10-(2-quinolinyl)- may involve large-scale synthesis using similar reaction pathways. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 10H-Phenothiazine, 10-(2-quinolinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the sulfur and nitrogen atoms in the phenothiazine core, which can participate in electron transfer processes .
Common Reagents and Conditions:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) under mild conditions.
Major Products: The major products formed from these reactions include various substituted phenothiazines, sulfones, and other derivatives that exhibit unique chemical and physical properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 10H-Phenothiazine, 10-(2-quinolinyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for easy functionalization, making it valuable in the development of new materials and catalysts .
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays .
Medicine: In medicine, derivatives of 10H-Phenothiazine, 10-(2-quinolinyl)- have been investigated for their therapeutic properties, including anticancer and antimicrobial activities. These compounds have shown promise in preclinical studies and are being explored for potential drug development .
Industry: In industrial applications, the compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 10-(2-quinolinyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparación Con Compuestos Similares
10H-Phenothiazine: A parent compound with a simpler structure, used in various chemical and pharmaceutical applications.
10-(4-Biphenylyl)phenothiazine: A derivative with a biphenyl group, known for its photophysical properties.
10-(2-Methyl-allyl)-10H-phenothiazine: A derivative with an allyl group, used in organic synthesis.
Uniqueness: 10H-Phenothiazine, 10-(2-quinolinyl)- stands out due to the presence of the quinoline moiety, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications compared to other phenothiazine derivatives .
Propiedades
Número CAS |
89480-04-6 |
|---|---|
Fórmula molecular |
C21H14N2S |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
10-quinolin-2-ylphenothiazine |
InChI |
InChI=1S/C21H14N2S/c1-2-8-16-15(7-1)13-14-21(22-16)23-17-9-3-5-11-19(17)24-20-12-6-4-10-18(20)23/h1-14H |
Clave InChI |
SLFWORKAOZBCPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=N2)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-[(5-methoxy-1H-indol-3-yl)methylidene]-2-oxo-1H-indol-5-yl]-3-piperidin-1-ylpropanamide](/img/structure/B11941762.png)





![2-Fluoro-10-(piperidin-1-yl)-11H-indeno[1,2-b]quinoline](/img/structure/B11941815.png)



![Tricyclo[7.1.0.04,6]decane](/img/structure/B11941847.png)
